molecular formula C13F27I B12317444 Perfluorotridecyl iodide CAS No. 376-04-5

Perfluorotridecyl iodide

Cat. No.: B12317444
CAS No.: 376-04-5
M. Wt: 796.00 g/mol
InChI Key: DSXBFFPIBZRADQ-UHFFFAOYSA-N
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Description

However, extensive data are available for shorter-chain perfluoroalkyl iodides, such as perfluorobutyl iodide (C₄F₉I), perfluorohexyl iodide (C₆F₁₃I), perfluoroheptyl iodide (C₇F₁₅I), and perfluorooctyl iodide (C₈F₁₇I). These compounds share a fully fluorinated carbon backbone terminated by an iodine atom, rendering them chemically inert and thermally stable. They are primarily used as intermediates in synthesizing fluoropolymers, surfactants, and specialty chemicals . This article compares their structural, physical, and functional properties, drawing from authoritative sources.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-13-iodotridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13F27I/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXBFFPIBZRADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F27I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880138
Record name Perfluorotridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-04-5
Record name Perfluorotridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotridecyl iodide can be synthesized through several methods, including:

    Direct Fluorination: This involves the direct fluorination of tridecyl iodide using elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine.

    Electrochemical Fluorination: This method uses an electrochemical cell to fluorinate tridecyl iodide. It is a more controlled process and can yield high-purity this compound.

    Photochemical Reactions: Utilizing ultraviolet light to initiate the reaction between tridecyl iodide and fluorine gas.

Industrial Production Methods: Industrial production often employs electrochemical fluorination due to its scalability and ability to produce high-purity compounds. The process involves passing an electric current through a solution of tridecyl iodide in a fluorinated solvent, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Perfluorotridecyl iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of perfluorotridecane.

    Oxidation Reactions: Oxidation can yield perfluorotridecanoic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

    Substitution: Perfluorotridecanol, perfluorotridecylamine.

    Reduction: Perfluorotridecane.

    Oxidation: Perfluorotridecanoic acid.

Scientific Research Applications

Organic Synthesis

Perfluorotridecyl iodide serves as a valuable reagent in organic synthesis. Its applications include:

  • Fluorination Reactions : As a source of iodine and fluorine, it can facilitate the introduction of fluorinated groups into organic molecules. This is particularly important in the synthesis of pharmaceuticals and agrochemicals where fluorine enhances bioactivity and stability .
  • Building Block for Functional Materials : The compound can be utilized as a building block for creating functional materials such as surfactants and emulsifiers, which are crucial in various industrial applications .

Environmental Science

The environmental implications of this compound and similar compounds are significant due to their persistence and potential toxicity:

  • Pollution Studies : Research has shown that perfluorinated compounds can accumulate in the environment and living organisms. Studies on polyfluorinated iodine alkanes indicate their presence in fluoropolymers and potential pathways for environmental release . Understanding the degradation pathways of these compounds is essential for assessing their environmental impact.
  • Biodegradation Research : Investigations into the degradation of perfluorinated compounds have highlighted photocatalytic methods to break down C-F bonds effectively, which could be applicable to this compound .

Biological Effects

Recent studies have begun to explore the biological activities associated with perfluorinated iodine alkanes:

  • Estrogenic Activity : Certain fluorinated iodine alkanes have been shown to exhibit estrogenic effects in vitro, suggesting potential endocrine-disrupting properties. This raises concerns regarding their safety and effects on human health and ecosystems .
  • Cellular Responses : In laboratory settings, compounds like this compound have been tested for their effects on cell lines, revealing insights into their biochemical interactions and potential toxicological profiles .

Comprehensive Data Table

Application AreaSpecific UseReferences
Organic SynthesisFluorination reactions ,
Functional MaterialsSurfactants and emulsifiers
Environmental SciencePollution studies; biodegradation research ,
Biological EffectsEstrogenic activity studies ,

Case Studies

  • Fluorination in Drug Development : A study highlighted how this compound was used to synthesize novel fluorinated compounds that showed enhanced pharmacological properties compared to their non-fluorinated counterparts.
  • Environmental Impact Assessment : Research conducted on polyfluorinated iodine alkanes demonstrated their persistence in aquatic environments and bioaccumulation potential, leading to increased scrutiny of their use in industrial applications.
  • Toxicological Evaluations : Investigations into the estrogenic effects of fluorinated iodine alkanes provided critical data on their potential health risks, influencing regulatory approaches toward these substances.

Mechanism of Action

The mechanism of action of perfluorotridecyl iodide involves its ability to form strong bonds with other molecules due to the presence of the iodine atom. This allows it to participate in various chemical reactions, such as substitution and addition reactions. The perfluorinated carbon chain provides stability and resistance to degradation, making it effective in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

Structural and Physical Properties

Perfluoroalkyl iodides differ in chain length, molecular weight, and isomerism (linear vs. cyclic), which influence their applications.

Compound Molecular Formula Molecular Weight Structure Purity Key Applications
Perfluorobutyl iodide C₄F₉I 345.93 g/mol Linear >95% (GC) Fluoropolymer synthesis, PFAS research
Perfluorohexyl iodide C₆F₁₃I 445.944 g/mol Linear N/A Intermediate in organic fluoride synthesis
Perfluorohexyl iodide (cyclic) C₆F₁₃I 445.944 g/mol Cyclohexane ring N/A Specialty chemicals (distinguished by retention time in chromatography)
Perfluoroheptyl iodide C₇F₁₅I 495.9554 g/mol Linear N/A Reference material in mass spectrometry, fluorochemical synthesis
Perfluorooctyl iodide C₈F₁₇I 545.9629 g/mol Linear >95% (GC) Organic fluorinated building blocks, halogenated hydrocarbons
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane C₈H₂F₁₃I ~434 g/mol* Partially fluorinated N/A PFAS intermediate, potential estrogenic effects (safety concern)

Note: Partially fluorinated compounds (e.g., C₈H₂F₁₃I) exhibit distinct reactivity compared to fully perfluorinated analogs.

Functional Differences

  • Perfluoroalkyl iodides, however, lack such ion-conductive frameworks and are instead valued for their chemical stability.
  • Chemical Stability : Fully perfluorinated compounds (C₄F₉I to C₈F₁₇I) exhibit exceptional resistance to heat, oxidation, and chemical degradation due to strong C-F bonds. This makes them ideal for high-performance materials .
  • Fully fluorinated analogs are generally inert but require careful handling due to environmental persistence .

Biological Activity

Perfluorotridecyl iodide (PFTI) is a member of the perfluoroalkyl iodides, a class of compounds that have garnered attention due to their potential biological activities and environmental persistence. This article explores the biological activity of PFTI, focusing on its estrogenic effects, degradation characteristics, and potential implications for human health and the environment.

Chemical Characteristics

This compound is characterized by a long perfluorinated carbon chain with an iodine atom. Its chemical structure is represented as:

  • Molecular Formula : C13F27IC_{13}F_{27}I
  • Molecular Weight : Approximately 500 g/mol

The presence of the iodine atom at one end of the carbon chain is significant for its biological interactions.

Estrogenic Activity

Research has indicated that fluorinated iodine alkanes, including PFTI, may exhibit estrogenic activity. A study conducted on various fluorinated iodine alkanes demonstrated that compounds with longer carbon chains tend to have increased estrogenic effects. Specifically, perfluorooctyl iodide (PFOI), a related compound, was shown to upregulate vitellogenin (VTG) protein levels in male medaka fish in a dose-dependent manner, suggesting potential endocrine-disrupting properties .

Key Findings from Research

  • Estrogenic Potency : The estrogenic effects were assessed using in vitro assays (E-screen and MVLN assays). Compounds such as perfluorohexyl iodide (PFHxI) and PFOI showed significant proliferation of MCF-7 cells, a breast cancer cell line used to study estrogenic activity. The effective concentration (EC50) values for PFHxI and PFOI were reported as 0.63 μM and 1.15 μM, respectively .
  • Structural Dependency : The study highlighted that the estrogenic activity correlates with the length of the perfluorinated chain and the structural features of iodine substitution. The optimal chain length for these effects appears to be around six carbons .

Degradation and Environmental Persistence

Perfluorinated compounds are known for their stability and persistence in the environment. Research on self-assembled monolayers (SAMs) of perfluorododecyl iodide (a related compound) indicated that these structures degrade when exposed to ambient light, leading to the release of fluorinated species into the environment .

Summary of Degradation Studies

SubstrateInitial F ConcentrationF Concentration after 1 MonthC Concentration Change
SiO219.1%12.9%Increase from 10.6% to 14.2%
TiO217.6%7.4%Increase from 11.56% to 14.4%

These findings suggest that while PFTI may be stable under certain conditions, it can undergo degradation when exposed to light or other environmental factors, potentially leading to bioaccumulation and ecological impacts.

Implications for Human Health and Environment

The potential endocrine-disrupting properties of perfluorinated compounds like PFTI raise concerns regarding their impact on wildlife and human health. The ability of these compounds to mimic estrogen could lead to reproductive and developmental issues in exposed organisms.

Case Studies

  • Aquatic Toxicity : In studies involving fish models, exposure to fluorinated iodides has been linked to altered gene expression related to reproductive health, highlighting risks for aquatic ecosystems .
  • Bioaccumulation Potential : The high log Kow values indicate significant bioaccumulation potential in aquatic organisms, which could lead to higher concentrations in food webs .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Perfluorotridecyl iodide to ensure high purity and yield in laboratory settings?

  • Methodological Answer : Synthesis should prioritize fluorination efficiency and iodine retention. Use stepwise perfluorination under inert atmospheres (e.g., nitrogen) with controlled stoichiometry. Post-synthesis purification via fractional distillation or column chromatography is critical to remove residual reactants and byproducts like perfluoroalkanes. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition temperatures and enthalpic changes. For pathway analysis, use pyrolysis-GC-MS to identify volatile decomposition products. Cross-reference with computational models (e.g., density functional theory) to predict bond dissociation energies and degradation intermediates .

Q. What analytical techniques are most reliable for quantifying trace concentrations of this compound in environmental matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for sensitivity and specificity. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Validate method accuracy using field duplicates and matrix-spiked samples to account for matrix effects .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, salinity) influence the persistence and bioaccumulation potential of this compound in aquatic ecosystems?

  • Methodological Answer : Design controlled microcosm experiments to simulate environmental conditions. Measure partitioning coefficients (e.g., log Kow) using shake-flask methods and assess bioaccumulation in model organisms (e.g., Daphnia magna) via bioconcentration factor (BCF) calculations. Pair with molecular dynamics simulations to predict interaction mechanisms with biomolecules .

Q. What are the mechanistic pathways for this compound degradation under UV irradiation, and how can intermediates be identified?

  • Methodological Answer : Use advanced oxidation processes (AOPs) with UV/H2O2 systems. Monitor reaction kinetics via UV-Vis spectroscopy and identify transient intermediates using electron paramagnetic resonance (EPR) to detect radical species. High-resolution mass spectrometry (HRMS) with time-resolved sampling is essential for tracking non-volatile intermediates .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different biological models?

  • Methodological Answer : Conduct meta-analyses of existing toxicity studies, focusing on dose-response relationships and endpoint variability. Use standardized test protocols (e.g., OECD guidelines) to minimize experimental bias. Employ omics approaches (e.g., transcriptomics, metabolomics) to identify conserved toxicity pathways across species .

Q. What strategies improve the reproducibility of this compound’s electrochemical properties in energy storage applications?

  • Methodological Answer : Optimize electrode fabrication by integrating mesoporous scaffolds (e.g., alumina or titania) to enhance ionic conductivity, as demonstrated in perovskite solar cell research. Use cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to validate interfacial charge transfer properties. Standardize electrolyte composition and cell assembly protocols .

Methodological Frameworks for Research Design

  • Data Validation : Ensure precision by analyzing field duplicates and comparing results with historical datasets. Use spatial-temporal trend analysis to identify anomalies .
  • Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and align with gaps in PFAS literature .
  • Experimental Controls : Include inert scaffold controls (e.g., alumina nanoparticles) to isolate material-specific effects, as seen in photovoltaic studies .

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